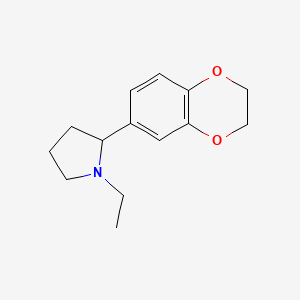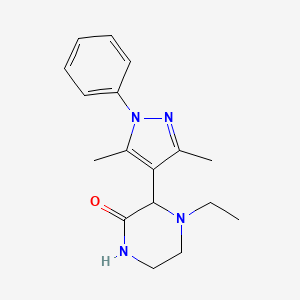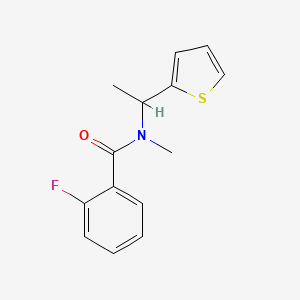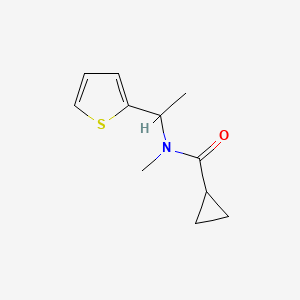![molecular formula C12H17BrN2O B7491160 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea](/img/structure/B7491160.png)
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea is an organic compound that features a urea moiety substituted with a 4-bromophenyl group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-bromophenylacetonitrile with isopropylamine, followed by the addition of a urea derivative. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products:
Oxidation: Bromophenyl ketones.
Reduction: Amines or alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol: Shares the bromophenyl group but differs in the functional group attached to the ethyl chain.
1-(4-Bromophenyl)ethylamine: Similar structure but contains an amine group instead of a urea moiety.
4-Bromophenylacetonitrile: Precursor in the synthesis of 1-[1-(4-Bromophenyl)ethyl]-3-(propan-2-yl)urea.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a urea moiety, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group further enhances its hydrophobic interactions and stability.
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)14-12(16)15-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCKUZMBDVGQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7491079.png)
![1-[5-(2-Ethylpiperidine-1-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7491086.png)
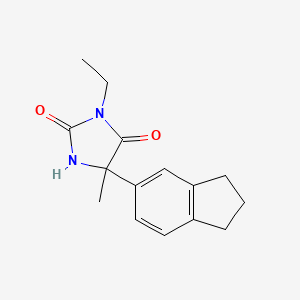
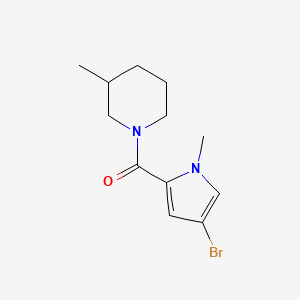
![2-[(3,4-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491116.png)
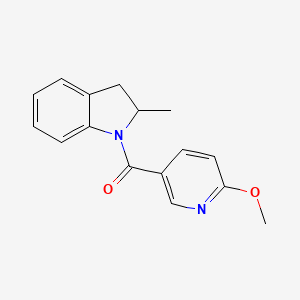
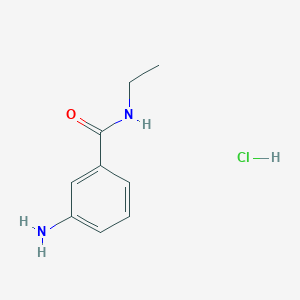

![N-[1-(4-fluorophenyl)ethyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7491143.png)
![N,N-dimethyl-4-[(E)-2-(1-methylquinolin-1-ium-2-yl)ethenyl]aniline;perchlorate](/img/structure/B7491146.png)
